Enhanced Degradation Potency in Breast Cancer Cells: NR-11c vs. NR-7h
NR-11c demonstrates superior degradation potency compared to the CRBN-based PROTAC NR-7h in MDA-MB-231 breast cancer cells, with a lower DC50 value indicating greater efficiency [1]. While NR-7h requires a DC50 of 27.2 nM in the same cell line, NR-11c achieves half-maximal degradation at only 11.55 nM, representing an approximate 2.4-fold improvement in potency [1]. This direct head-to-head comparison establishes NR-11c as a more potent tool for p38α depletion in this widely used cancer model.
| Evidence Dimension | Concentration for half-maximal p38α degradation (DC50) |
|---|---|
| Target Compound Data | DC50 = 11.55 nM |
| Comparator Or Baseline | NR-7h: DC50 = 27.2 nM in MDA-MB-231 cells |
| Quantified Difference | ~2.4-fold more potent (lower DC50) |
| Conditions | MDA-MB-231 human breast cancer cell line; 24 h treatment; immunoblot analysis |
Why This Matters
Lower compound consumption for equivalent target engagement reduces cost per experiment and minimizes potential off-target effects at higher doses.
- [1] Cubillos-Rojas M, Loren G, Hakim YA, Verdaguer X, Riera A, Nebreda AR, et al. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers (Basel). 2023 Jan 18;15(3):611. (DC50 value for NR-11c). View Source
